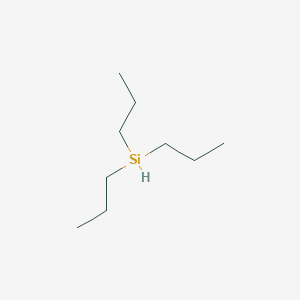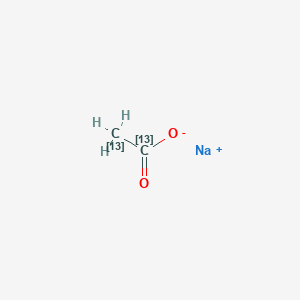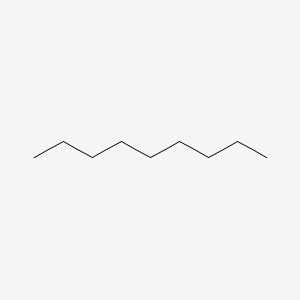
1,1,3,3-Tetraisopropyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetraisopropyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. This compound is characterized by its unique structure, which includes two silicon atoms bonded to an oxygen atom and four isopropyl groups. It is used in various chemical applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,3,3-Tetraisopropyldisiloxane typically involves the reaction of isopropylchlorosilane with a suitable oxygen donor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,1,3,3-Tetraisopropyldisiloxane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various silicon-oxygen compounds.
Reduction: Reduction reactions can yield different silicon-hydrogen compounds.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetraisopropyldisiloxane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetraisopropyldisiloxane involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
1,1,3,3-Tetraisopropyldisiloxane can be compared with other similar organosilicon compounds, such as:
Tetramethylsilane: Unlike this compound, tetramethylsilane has four methyl groups instead of isopropyl groups.
Hexamethyldisiloxane: This compound has two silicon atoms bonded to an oxygen atom, similar to this compound, but with methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific arrangement of isopropyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
di(propan-2-yl)silyloxy-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12,14-15H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRXZVLOOXQGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](C(C)C)O[SiH](C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














